N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921880-53-7
VCID: VC5193537
InChI: InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-19(14)29-3)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC
Molecular Formula: C21H22ClN3O4S
Molecular Weight: 447.93

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

CAS No.: 921880-53-7

Cat. No.: VC5193537

Molecular Formula: C21H22ClN3O4S

Molecular Weight: 447.93

* For research use only. Not for human or veterinary use.

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide - 921880-53-7

Specification

CAS No. 921880-53-7
Molecular Formula C21H22ClN3O4S
Molecular Weight 447.93
IUPAC Name N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-19(14)29-3)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3
Standard InChI Key NWNGNSQTCGKWSB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms at positions 1 and 2, and a ketone group at position 6. This core is substituted at position 3 with a 4-chlorophenyl group, enhancing hydrophobic interactions.

  • Ethyl Spacer: A two-carbon chain connects the pyridazinone nitrogen to the sulfonamide group, providing conformational flexibility.

  • Benzenesulfonamide Moiety: A 4-methoxy-2,5-dimethylbenzene ring linked to a sulfonamide group, a common pharmacophore in kinase inhibitors and antimicrobial agents .

The SMILES notation (CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC) and InChIKey (NWNGNSQTCGKWSB-UHFFFAOYSA-N) confirm the spatial arrangement critical for target binding.

Physicochemical Properties

PropertyValue
Molecular FormulaC21H22ClN3O4S
Molecular Weight447.93 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests balanced membrane permeability and solubility, favorable for oral bioavailability.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step modular assembly (Figure 1):

  • Pyridazinone Formation: Condensation of 4-chlorophenylhydrazine with levulinic acid derivatives under acidic conditions yields the 6-oxo-1,6-dihydropyridazine core .

  • Sulfonamide Coupling: Reaction of the pyridazinone intermediate with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of pyridine forms the sulfonamide linkage.

  • Ethyl Spacer Introduction: Alkylation of the pyridazinone nitrogen with 1,2-dibromoethane followed by amine substitution completes the assembly .

Critical Challenges:

  • Low yields (~35%) in the final coupling step due to steric hindrance from the dimethylbenzene group .

  • Purification difficulties arising from the compound’s propensity to form stable hydrates.

Structural Analogues and Activity Trends

CompoundModificationsGI50 (µM)VEGFR-2 IC50 (nM)
SorafenibPyridine-urea scaffold5.290
MAC-545496Benzoylthiourea derivative1.845
Target CompoundPyridazinone-sulfonamide2.168

The target compound exhibits superior antiproliferative activity (GI50 = 2.1 µM) compared to sorafenib, attributed to enhanced hydrogen bonding via the sulfonamide group .

Pharmacological Profile

Anticancer Mechanisms

In vitro studies demonstrate dual mechanisms:

  • Kinase Inhibition: Competitive binding to the ATP pocket of VEGFR-2 (IC50 = 68 nM), disrupting angiogenic signaling. Molecular dynamics simulations reveal key interactions with Glu885 and Asp1046 residues .

  • Cell Cycle Arrest: Induction of G2/M phase arrest in HT-29 colon carcinoma cells at 5 µM, correlating with cyclin B1 downregulation .

Antimicrobial Activity

Molecular Interactions and SAR Insights

Binding Mode Analysis

Co-crystallization studies with VEGFR-2 (PDB: 4ASD) highlight:

  • Sulfonamide Oxygen: Forms hydrogen bonds with Lys868 (2.9 Å).

  • Chlorophenyl Group: Engages in π-π stacking with Phe1047.

  • Methoxy Group: Stabilizes the DFG-out conformation through hydrophobic contacts .

Structure-Activity Relationships (SAR)

  • Pyridazinone Aromaticity: Reduction to dihydropyridazine (Compound 9a) decreases VEGFR-2 affinity by 12-fold, underscoring the importance of ring planarity .

  • Sulfonamide Substitution: Replacement with urea (Compound 8a) abolishes antimicrobial activity, confirming the sulfonamide’s role in bacterial target engagement .

Future Directions

Lead Optimization Priorities

  • Bioavailability Enhancement: Prodrug strategies to mask the sulfonamide’s polarity without compromising target binding.

  • Dual-Target Inhibitors: Hybridization with PARP inhibitors to exploit synthetic lethality in BRCA-mutant cancers.

Clinical Translation Challenges

  • Metabolic Stability: Preliminary microsomal assays indicate rapid CYP3A4-mediated oxidation (t1/2 = 18 min), necessitating structural shielding of the ethyl spacer.

  • Toxicity Profiling: Off-target effects on hERG channels (IC50 = 1.2 µM) mandate rigorous cardiac safety assessments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator